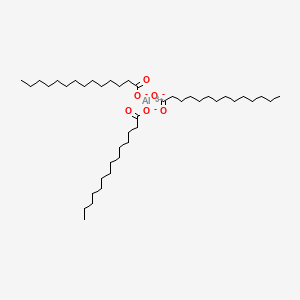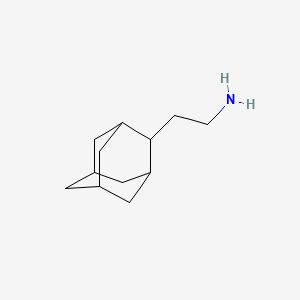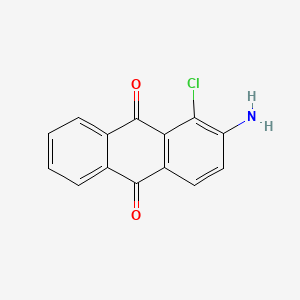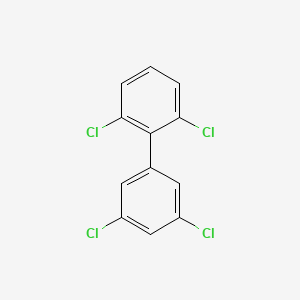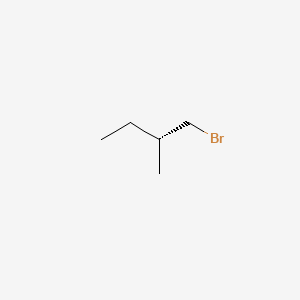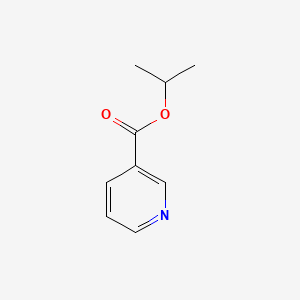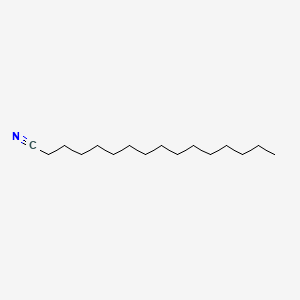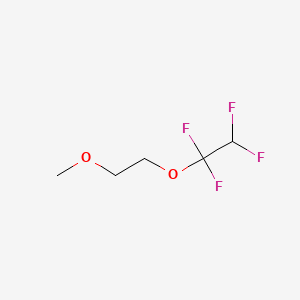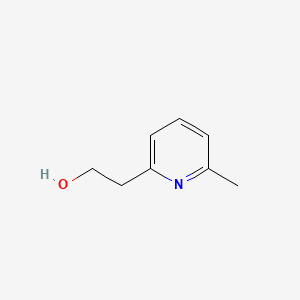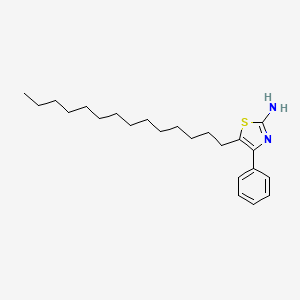
N-(2-bromo-5-nitrophenyl)formamide
Overview
Description
“N-(2-bromo-5-nitrophenyl)formamide” is a chemical compound with the molecular formula C7H5BrN2O3 . It has a molecular weight of 245.03 g/mol .
Molecular Structure Analysis
“N-(2-bromo-5-nitrophenyl)formamide” contains a total of 18 bonds; 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-bromo-5-nitrophenyl)formamide” are not fully known. The boiling point, melting point, and density are not available .Scientific Research Applications
Pharmaceutical Research
N-(2-bromo-5-nitrophenyl)formamide is a compound that can be utilized in the synthesis of various indole derivatives . These derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound’s ability to act as an intermediate in the synthesis process makes it valuable for developing new medications and exploring therapeutic possibilities.
Agricultural Chemistry
In agriculture, the compound’s derivatives could potentially be explored for their role in plant growth regulation, given the structural similarity to known plant hormones like indole-3-acetic acid . This application could lead to the development of new agrochemicals aimed at improving crop yields and resilience.
Industrial Applications
N-(2-bromo-5-nitrophenyl)formamide may find industrial applications in the production of dyes, pigments, and other specialty chemicals . Its chemical structure could be manipulated to produce compounds with specific color properties or affinities for certain substrates.
Environmental Impact Studies
The environmental impact of chemicals is a significant area of study. N-(2-bromo-5-nitrophenyl)formamide could be used in research to understand the fate and transport of nitroaromatic compounds in the environment . Such studies are crucial for assessing the potential risks associated with the release of these compounds into ecosystems.
Biotechnological Research
In biotechnology, this compound could be used as a building block for synthesizing complex molecules that have applications in enzyme inhibition, gene expression studies, or as markers in various diagnostic assays .
Material Science
The compound’s derivatives might be investigated for their electrical and optical properties, contributing to the development of new materials for electronics or photonics applications. The nitro and bromo groups could influence the electronic characteristics of materials, making them suitable for specific uses in advanced technologies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-bromo-5-nitrophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLSWFOQJOHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325438 | |
| Record name | N-(2-bromo-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-nitrophenyl)formamide | |
CAS RN |
98556-09-3 | |
| Record name | N-(2-bromo-5-nitrophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

